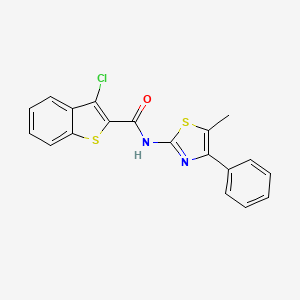

甲酮](/img/structure/B4628889.png)

[1-(2-羟基-6-甲氧基苄基)-3-哌啶基](3-甲基-2-噻吩基)甲酮

描述

The compound belongs to a class of heterocyclic compounds that often exhibit significant biological activities. Research in this area focuses on synthesizing novel heterocycles to explore their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

Synthetic approaches for compounds with complex structures like 1-(2-hydroxy-6-methoxybenzyl)-3-piperidinylmethanone often involve multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of related heterocyclic compounds utilizes starting materials like carboxylic acids, isocyanides, and semicarbazones, undergoing reactions such as Ugi reactions followed by modifications to introduce desired functional groups (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, which provides insight into the arrangement of atoms within the crystal lattice and the conformation of the molecular framework. Studies on similar compounds reveal that heterocyclic rings often adopt specific conformations that are stabilized by intramolecular hydrogen bonds and other non-covalent interactions (Eckhardt et al., 2020).

Chemical Reactions and Properties

Compounds like 1-(2-hydroxy-6-methoxybenzyl)-3-piperidinylmethanone can participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. The presence of functional groups like ketones, ethers, and aromatic systems within the molecule allows for reactions such as nucleophilic addition, Friedel-Crafts acylation, and others aimed at modifying the compound's structure for specific purposes.

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. Characteristics like the presence of hydrogen bond donors and acceptors, molecular symmetry, and steric hindrance play a significant role in determining these properties.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For instance, the hydroxy and methoxy groups can affect the compound's hydrogen bonding capability, influencing its solubility and reactivity.

科学研究应用

选择性雌激素受体调节剂(SERMs)

与1-(2-羟基-6-甲氧基苄基)-3-哌啶基甲酮结构相关的化合物,如雷洛昔芬,已被探索其作为选择性雌激素受体调节剂(SERMs)的作用。这些化合物在骨组织和血清脂质上表现出类似雌激素激动剂的作用,同时在乳腺和子宫中表现出有效的雌激素拮抗剂特性,表明它们在治疗骨质疏松症和乳腺癌等疾病中的潜力(Palkowitz 等人,1997)。

杂环化合物的合成

涉及类似结构的杂环化合物合成的研究导致了新型镇痛剂的产生,并提供了有关苄基和哌啶基化合物的化学性质的见解。这些研究通过探索不同的环化产物及其药理特性,为开发新的治疗剂做出了贡献(Kametani 等人,1973)。

抗菌应用

包含目标化合物结构元素的吡啶衍生物的合成对细菌和真菌菌株显示出可变且适度的活性。这些发现突出了通过利用此类化合物的结构特征来设计新的抗菌剂的潜力(Patel 等人,2011)。

抗氧化特性

类似化合物的衍生物的研究表明具有显着的抗氧化特性,表明它们可用于预防氧化应激相关疾病。这些化合物的合成和自由基清除活性的评估表明它们在制药和营养应用中作为有效抗氧化剂的潜力(Çetinkaya 等人,2012)。

1-(2-羟基-6-甲氧基苄基)-3-哌啶基甲酮及其相关化合物的应用涵盖了广泛的科学领域,从开发新药到合成具有特殊性能的材料。这些研究强调了此类化合物在推进科学知识和解决各种健康和材料科学挑战中的重要性。

属性

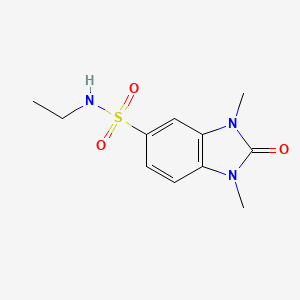

IUPAC Name |

[1-[(2-hydroxy-6-methoxyphenyl)methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-13-8-10-24-19(13)18(22)14-5-4-9-20(11-14)12-15-16(21)6-3-7-17(15)23-2/h3,6-8,10,14,21H,4-5,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHNTUPNCQEWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=C(C=CC=C3OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Hydroxy-6-methoxybenzyl)piperidin-3-yl](3-methyl-2-thienyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4628812.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4628835.png)

![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4628843.png)

![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

![[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4628872.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B4628908.png)

![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)

![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)